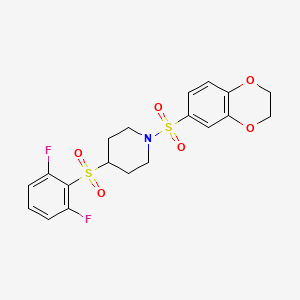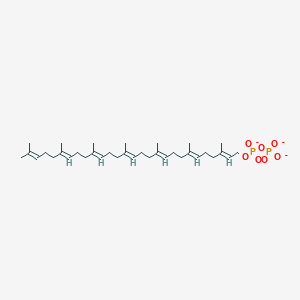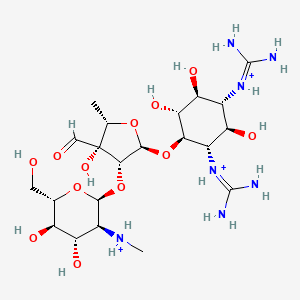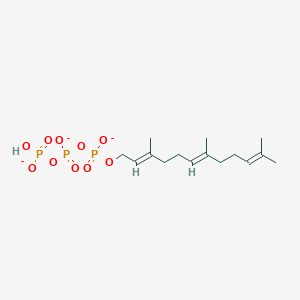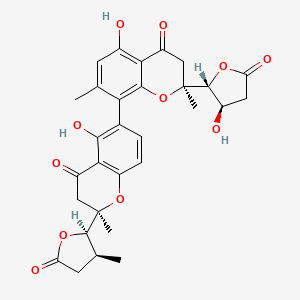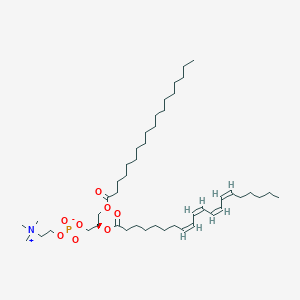
PC(18:0/20:4(8Z,10Z,12Z,14Z))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-octadecanoyl-2-[(8Z,10Z,12Z,14Z)-eicosatetraenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:4 in which the acyl groups at positions 1 and 2 are octadecanoyl and (8Z,10Z,12Z,14Z)-eicosatetraenoyl respectively. It has a role as a mouse metabolite. It derives from an octadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Elastic Interactions of Phosphatidylcholines
A study by Ali et al. (1998) examined phosphatidylcholines (PCs) with asymmetrical acyl chains, focusing on their interfacial elastic interactions. They synthesized PCs with various chain lengths and investigated them using a Langmuir-type film balance. The study found that PCs with chain-length asymmetry, like 18:0-10:0 PC, displayed higher in-plane elasticity compared to PCs with symmetrical acyl chains. This research contributes to understanding the physical properties of phospholipids in biological membranes (Ali, Smaby, Momsen, Brockman, & Brown, 1998).
Computing Foundations
Another aspect of PC applications is in the field of computing. Brewer and Bareiss (2016) discussed the use of electrical signals in computing, which is a fundamental principle in the operation of computers, including personal computers (PCs). This research provides foundational knowledge in understanding how PCs and other electronic devices function (Brewer & Bareiss, 2016).
Seismic Damage Identification
Ni, Zhou, and Ko (2006) explored seismic damage identification using PCs. They conducted an experimental investigation using measured frequency response functions and neural networks to identify damage in a 38-storey building model. This study demonstrates the application of PCs in structural engineering and earthquake resilience research (Ni, Zhou, & Ko, 2006).
Performance of Power Electronic Converter Control Algorithms
Van den Keybus and Driesen (2006) reported on the performance of real-time power electronic converter control algorithms implemented on a PC. Their research highlighted the capabilities of standard PCs in controlling and managing power electronics, emphasizing their increasing use in industrial and research applications (Van den Keybus & Driesen, 2006).
High-Performance Computing for Scientific Applications
Pasquale and Polyzos (1993) presented a study on the I/O characteristics of scientific applications in high-performance computing, focusing on the production workload at the San Diego Supercomputer Center. This research contributes to understanding the computational demands of scientific applications and the role of PCs in addressing these demands (Pasquale & Polyzos, 1993).
Eigenschaften
Produktname |
PC(18:0/20:4(8Z,10Z,12Z,14Z)) |
|---|---|
Molekularformel |
C46H84NO8P |
Molekulargewicht |
810.1 g/mol |
IUPAC-Name |
[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,18,20,22-23,25,27,44H,6-13,15,17,19,21,24,26,28-43H2,1-5H3/b16-14-,20-18-,23-22-,27-25-/t44-/m1/s1 |
InChI-Schlüssel |
ISIMLRCPRMOPDS-LBYIXAPGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\C=C/C=C\C=C/CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CC=CC=CC=CCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



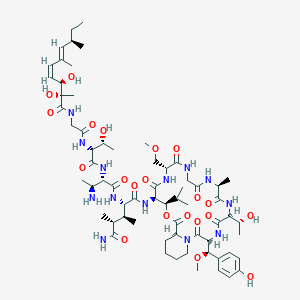
![Dichloromanganese;3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1261574.png)
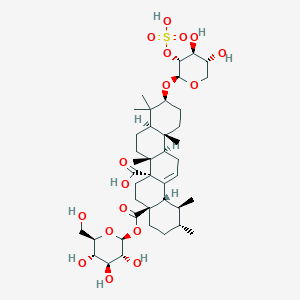
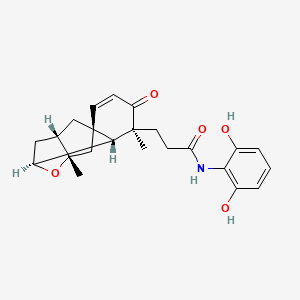
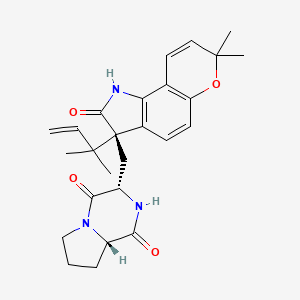
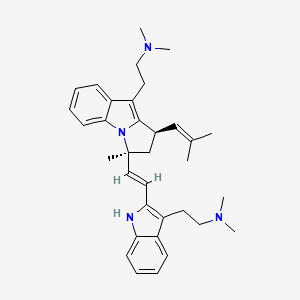
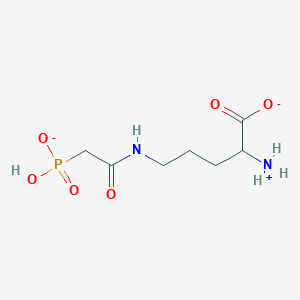
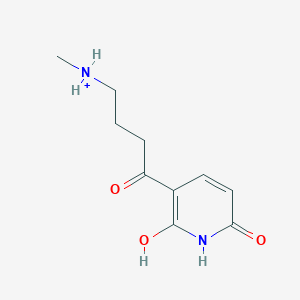
![[1-Hexadecanoyloxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] octadeca-9,12-dienoate](/img/structure/B1261586.png)
